N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structural components, including a cyclopropyl group, a thiophene ring, and a trifluoromethyl group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropyl precursor with a thiophene derivative under controlled conditions.
Introduction of the trifluoromethyl group: This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent.
Coupling with benzamide: The final step involves coupling the intermediate with a benzamide derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
- N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-benzamide
- N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
- N-(2-cyclopropyl-2-hydroxyethyl)-2-(trifluoromethyl)benzamide
Comparison: Compared to these similar compounds, N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups may enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2S/c18-17(19,20)13-5-2-1-4-12(13)15(22)21-10-16(23,11-7-8-11)14-6-3-9-24-14/h1-6,9,11,23H,7-8,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBZGDFUEQIZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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